

Step-by-Step Synthesis Protocol for 6-Bromo-2-benzothiazolinone

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Compound of Interest

Compound Name: **6-Bromo-2-benzothiazolinone**

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For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, two-step protocol for the chemical synthesis of **6-Bromo-2-benzothiazolinone**, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the preparation of the key intermediate, 6-bromo-2-aminobenzothiazole, from 4-bromoaniline, followed by its conversion to the final product via a diazotization and hydrolysis sequence.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State
4-Bromoaniline	C ₆ H ₆ BrN	172.02	Solid
6-Bromo-2-aminobenzothiazole	C ₇ H ₅ BrN ₂ S	229.10	Solid
6-Bromo-2-benzothiazolinone	C ₇ H ₄ BrNOS	230.08	Solid

Table 2: Summary of Reaction Parameters and Yields

Reaction Step	Key Reagents	Solvent	Reaction Time	Typical Yield (%)
Synthesis of 6-bromo-2-aminobenzothiazole	4-Bromoaniline, KSCN, Br ₂	Glacial Acetic Acid	12 hours	~64%[1]
Synthesis of 6-bromo-2-aminobenzothiazolone	6-Bromo-2-aminobenzothiazole, NaNO ₂ , H ₂ SO ₄	Aqueous	-	-

Note: The typical yield for the second step is not explicitly available in the searched literature and would need to be determined empirically.

Experimental Protocols

Part 1: Synthesis of 6-Bromo-2-aminobenzothiazole

This procedure details the synthesis of the intermediate compound, 6-bromo-2-aminobenzothiazole, from 4-bromoaniline.

Materials:

- 4-Bromoaniline (4.3 g, 0.025 mol)[1]
- Potassium thiocyanate (KSCN) (3.8 g, 0.05 mol)[1]
- Glacial acetic acid (70 mL)[1]
- Bromine (Br₂)
- Aqueous sodium hydroxide (NaOH) solution
- Distilled water

Procedure:

- In a suitable reaction vessel, dissolve 4.3 g (0.025 mol) of 4-bromoaniline and 3.8 g (0.05 mol) of potassium thiocyanate in 70 mL of glacial acetic acid.[1]
- Cool the mixture to below 10°C in an ice bath.
- Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture, ensuring the temperature is maintained below 10°C.[2]
- After the addition of bromine is complete, continue stirring the reaction mixture for an additional 12 hours at a temperature of 10°C.[2]
- Pour the reaction mixture into cold water.
- Neutralize the solution with an aqueous sodium hydroxide solution to precipitate the crude product.
- Collect the precipitate by filtration and wash thoroughly with distilled water.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 6-bromo-2-aminobenzothiazole. The reported yield for this reaction is approximately 64%. [1]

Characterization Data for 6-Bromo-2-aminobenzothiazole:

- Appearance: White solid.
- Yield: 68%.
- ^1H NMR (CDCl_3): δ 5.24 (broad s, 2H), 7.20 (t, J = 7.9 Hz, 1H), 7.26 (dd, J = 1.0 and 7.9 Hz, 1H), 7.48 ppm (dd, J = 1.0 and 7.9 Hz, 1H).
- ^{13}C NMR (CDCl_3): δ 114.7, 119.6, 124.5, 125.8, 129.0, 151.5, 166.8 ppm.
- HRMS: calcd for $\text{C}_7\text{H}_6\text{BrN}_2\text{S}^+$ 228.9435 found 228.9432.

Part 2: Synthesis of 6-Bromo-2-benzothiazolinone

This procedure outlines the conversion of 6-bromo-2-aminobenzothiazole to the final product, **6-Bromo-2-benzothiazolinone**, through diazotization followed by hydrolysis.

Materials:

- 6-Bromo-2-aminobenzothiazole
- Sodium nitrite (NaNO_2)
- Concentrated sulfuric acid (H_2SO_4)
- Distilled water
- Ice

Procedure:

- Prepare a solution of the diazonium salt of 6-bromo-2-aminobenzothiazole. This is typically achieved by dissolving the amine in a cold, aqueous solution of a strong acid, such as sulfuric acid, and then adding a solution of sodium nitrite at a low temperature (0-5°C).[1][2]
- The resulting diazonium salt solution is then subjected to hydrolysis to replace the diazonium group with a hydroxyl group, which will tautomerize to the more stable keto form of the 2-benzothiazolinone. This is generally accomplished by heating the acidic solution of the diazonium salt.
- Cool the reaction mixture and collect the precipitated crude product by filtration.
- Wash the product with cold water to remove any remaining acid and inorganic salts.
- Further purify the **6-Bromo-2-benzothiazolinone** by recrystallization from an appropriate solvent.

Characterization Data for **6-Bromo-2-benzothiazolinone**:

- Molecular Formula: $\text{C}_7\text{H}_4\text{BrNOS}$
- Molecular Weight: 230.08

(Detailed characterization data such as melting point, NMR, and IR spectra for the final product are not readily available in the searched literature and would require experimental determination.)

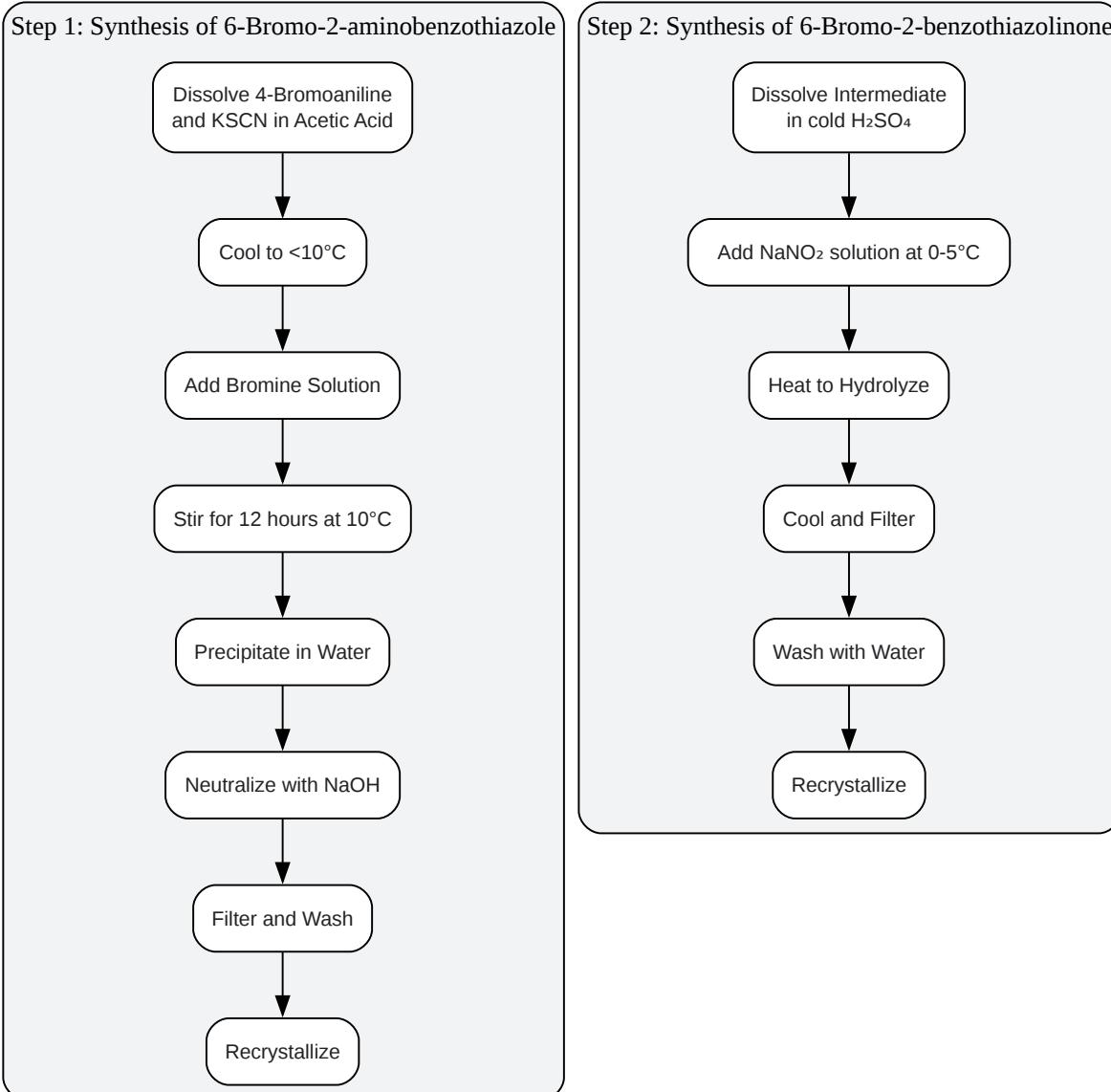
Mandatory Visualization

The following diagrams illustrate the synthetic workflow.



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Caption: Synthetic workflow for **6-Bromo-2-benzothiazolinone**.

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Caption: Detailed experimental workflow for the synthesis.

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